![molecular formula C19H23N5O B11180757 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B11180757.png)
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one
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Overview
Description
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one is a complex organic compound with the molecular formula C15H15N5O. This compound is characterized by its unique structure, which includes a quinazoline ring and a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one typically involves multiple steps. One common method includes the reaction of 4,6-dimethylquinazoline-2-amine with 6-(3-methylbutyl)pyrimidin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in compounds with different functional groups .
Scientific Research Applications
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
Uniqueness
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a quinazoline ring and a pyrimidine ring, along with specific functional groups, makes it a valuable compound for various research applications .
Biological Activity
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes both quinazoline and pyrimidine moieties, which are known for their diverse pharmacological properties.
The molecular formula of this compound is C19H23N5O, with a molecular weight of 337.4 g/mol. The structural characteristics contribute to its interactions with biological targets, particularly in cancer therapy.
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in oncology. These compounds often target critical signaling pathways involved in cancer cell proliferation and survival. For instance, they may inhibit the Ras-Sos interaction, which is crucial for many hyperproliferative disorders.
Biological Activities
The biological activities of this compound can be summarized as follows:
Activity | Description |
---|---|
Anticancer | Inhibits key signaling pathways in cancer cells, potentially reducing tumor growth. |
Anti-inflammatory | May reduce inflammation through modulation of cytokine production. |
Antimicrobial | Exhibits activity against various microbial strains, although specific data is limited. |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of this compound effectively inhibited the proliferation of various cancer cell lines by targeting tyrosine kinases involved in cell signaling pathways.
- In vitro Studies : In vitro assays using human cancer cell lines showed that the compound significantly reduced cell viability at micromolar concentrations, indicating its potential as an anticancer agent.
- Binding Affinity Studies : Interaction studies utilizing surface plasmon resonance revealed a high binding affinity of the compound to specific protein targets involved in oncogenic signaling pathways. This suggests that it may serve as a lead compound for further drug development.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : To form the quinazoline and pyrimidine cores.
- Functional Group Modifications : To enhance biological activity and selectivity.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one | C20H26N5O | Contains trimethyl substitutions on the quinazoline ring. |
2-(Amino)-6-(methylthio)pyrimidin-4(3H)-one | C7H10N4OS | Known for antiviral properties. |
4-(Aminomethyl)quinazoline | C10H10N4 | Exhibits anticancer activity through different mechanisms. |
Properties
Molecular Formula |
C19H23N5O |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-[(4,6-dimethylquinazolin-2-yl)amino]-4-(3-methylbutyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H23N5O/c1-11(2)5-7-14-10-17(25)23-19(21-14)24-18-20-13(4)15-9-12(3)6-8-16(15)22-18/h6,8-11H,5,7H2,1-4H3,(H2,20,21,22,23,24,25) |
InChI Key |
SBEOHNLIWLRPGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)CCC(C)C)C |
Origin of Product |
United States |
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